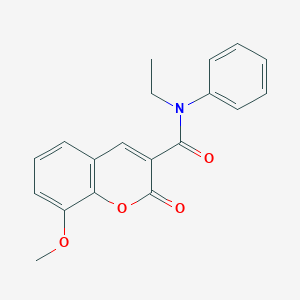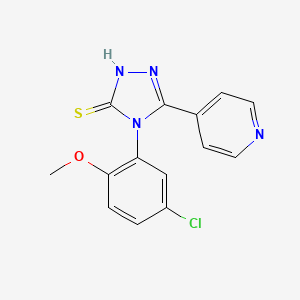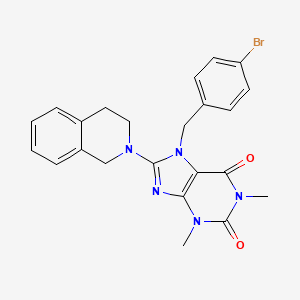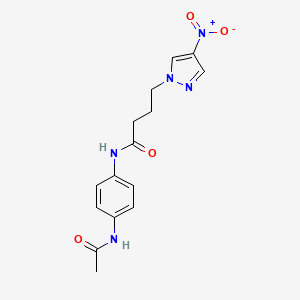![molecular formula C21H21N3O3S B3502417 13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B3502417.png)
13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene
Overview
Description
13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene: is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the core tetracyclic structure: through a series of cyclization reactions.
Introduction of the furan-2-ylmethoxy group: via etherification.
Incorporation of the ethyl and dimethyl groups: through alkylation reactions.
Final adjustments: to the molecular structure to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and oxygen atoms, leading to the formation of sulfoxides and sulfone derivatives.
Reduction: Reduction reactions can target the furan ring and other unsaturated regions, potentially leading to the formation of more saturated analogs.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the furan ring and the nitrogen atoms in the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated analogs of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying complex organic reactions and mechanisms. It can serve as a model compound for developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the interactions of complex organic molecules with biological systems, potentially leading to the discovery of new biochemical pathways and targets.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in areas where complex molecular structures are required for specific biological activity.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of other complex molecules, as well as in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar ester functional group but a different overall structure.
Various phthalates and terephthalates: These compounds share some structural similarities but differ in their specific functional groups and applications.
Uniqueness: What sets 13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11,13,15-hexaene apart is its complex tetracyclic structure, which provides unique chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-4-16-23-17-14-8-12-10-27-21(2,3)9-15(12)22-20(14)28-18(17)19(24-16)26-11-13-6-5-7-25-13/h5-8H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNQFOYMYUKHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)OCC3=CC=CO3)SC4=C2C=C5COC(CC5=N4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-morpholinylcarbonyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B3502363.png)
![6'-BROMO-1'-METHYL-1',2'-DIHYDRO-[2,3'-BIQUINOLIN]-2'-ONE](/img/structure/B3502365.png)



![7-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3502386.png)
![N-(2-bromo-4,6-difluorophenyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3502387.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-bromobenzamide](/img/structure/B3502404.png)
![1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3502412.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3502422.png)
![(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3502430.png)
![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3502432.png)
